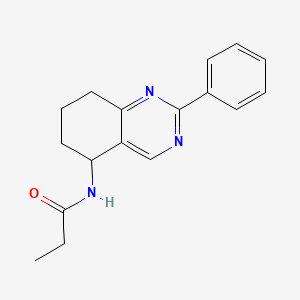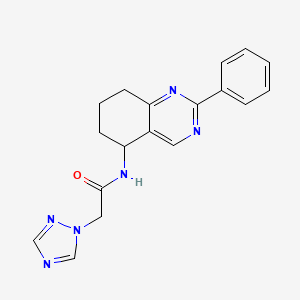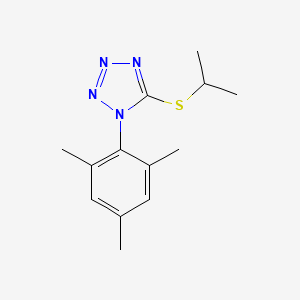![molecular formula C21H15N3O3S2 B6057826 N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide, also known as NB-TZB, is a benzothiazole derivative that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for further exploration.
Wirkmechanismus
The mechanism of action of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in neuronal cells, indicating its anti-oxidant properties. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its anti-inflammatory properties. Furthermore, this compound has been shown to induce apoptosis in cancer cells, indicating its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide is its potential as a therapeutic agent for various diseases. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further exploration. Additionally, this compound has been shown to have low toxicity in various cell lines and animal models. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide research. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to investigate the potential of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders. Finally, the development of this compound derivatives with improved solubility and efficacy may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide involves the reaction of 2-aminothiophenol with 4-nitrobenzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with 2-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to obtain this compound. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study reported that this compound reduced inflammation in a mouse model of rheumatoid arthritis. Furthermore, this compound has been shown to protect against oxidative stress-induced damage in neuronal cells.
Eigenschaften
IUPAC Name |
N-[2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S2/c25-20(15-4-2-1-3-5-15)22-16-8-11-18-19(12-16)29-21(23-18)28-13-14-6-9-17(10-7-14)24(26)27/h1-12H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUDPAPGAIODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6057749.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)



![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)
![{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B6057795.png)
![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)


![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
